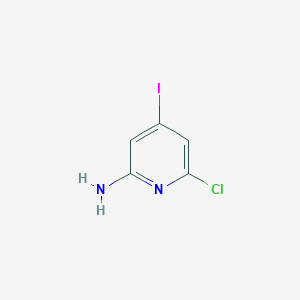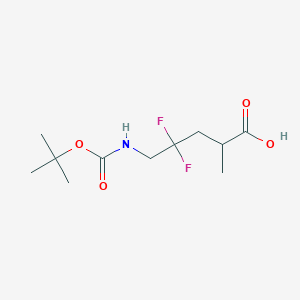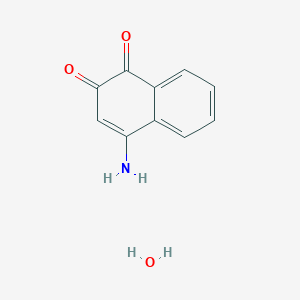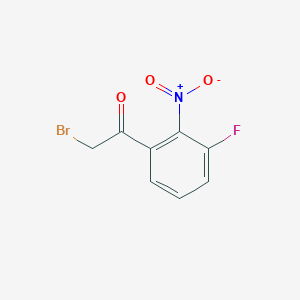
Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-(naphalen-2-yl)acetate
Substitution: Various substituted esters depending on the nucleophile used
Hydrolysis: 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetic acid and methanol
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the manufacture of dyes, fragrances, or polymers.
Mechanism of Action
The mechanism of action of methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate depends on its specific application. For instance, if used as a pharmaceutical precursor, its mechanism would involve the metabolic pathways that convert it into the active drug. The nitrophenyl and naphthyl groups may interact with specific molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-phenylacetate
- Methyl 2-(4-nitrophenyl)-2-(naphthalen-1-yl)acetate
- Methyl 2-(4-aminophenyl)-2-(naphalen-2-yl)acetate
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate is unique due to the presence of both a nitrophenyl group and a naphthyl group, which may confer distinct chemical and physical properties
Properties
IUPAC Name |
methyl 2-naphthalen-2-yl-2-(4-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-24-19(21)18(14-8-10-17(11-9-14)20(22)23)16-7-6-13-4-2-3-5-15(13)12-16/h2-12,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABZYIGFODPPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B8017606.png)



![4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8017629.png)







